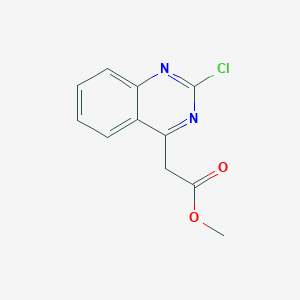
Methyl 2-Chloroquinazoline-4-acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-Chloroquinazoline-4-acetate is a chemical compound with the molecular formula C11H9ClN2O2 and a molecular weight of 236.65 g/mol. It is a useful research chemical and is known for its applications in various scientific fields.
Preparation Methods
The synthesis of Methyl 2-Chloroquinazoline-4-acetate involves several methods. One common approach is the metal-catalyzed synthesis of quinazoline derivatives . This method utilizes transition metal catalysts to facilitate the formation of the quinazoline scaffold. Another method involves the use of Aza-reactions, microwave-assisted reactions, metal-mediated reactions, ultrasound-promoted reactions, and phase-transfer catalysis reactions . These methods provide efficient and reliable routes for the synthesis of quinazoline derivatives, including this compound.
Chemical Reactions Analysis
Methyl 2-Chloroquinazoline-4-acetate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . Common reagents used in these reactions include hydrochloric acid, acetone, benzaldehyde, and alumina . The major products formed from these reactions depend on the specific conditions and reagents used. For example, a one-pot, solvent-free, microwave-assisted, multi-component reaction can yield quinoline derivatives .
Scientific Research Applications
Methyl 2-Chloroquinazoline-4-acetate has numerous scientific research applications. It is used in the synthesis of biologically active compounds, such as anticancer agents, anti-inflammatory agents, and hedgehog antagonists . The compound serves as a versatile building block for the preparation of various functionalized derivatives . Additionally, it is utilized in the development of novel therapeutic agents and in the study of biological pathways and molecular targets .
Mechanism of Action
The mechanism of action of Methyl 2-Chloroquinazoline-4-acetate involves its interaction with specific molecular targets and pathways. Quinazoline derivatives, including this compound, are known to exhibit various biological activities, such as kinase inhibition, cellular phosphorylation inhibition, and dihydrofolate reductase inhibition . These activities contribute to the compound’s therapeutic potential in treating diseases like cancer, inflammation, and microbial infections .
Comparison with Similar Compounds
Methyl 2-Chloroquinazoline-4-acetate can be compared with other quinazoline derivatives, such as 2-phenylquinazolin-4-amine, 4-methyl-2-phenylquinazoline, and long-chain 2-phenyl-4-styrylquinazoline . These compounds share similar structural features and biological activities but differ in their specific applications and potency. This compound is unique due to its specific substitution pattern and its versatility as a building block for various functionalized derivatives .
Conclusion
This compound is a valuable compound in scientific research, with applications in chemistry, biology, medicine, and industry. Its synthesis involves various methods, and it undergoes diverse chemical reactions. The compound’s mechanism of action and its comparison with similar compounds highlight its uniqueness and potential in developing novel therapeutic agents.
Properties
IUPAC Name |
methyl 2-(2-chloroquinazolin-4-yl)acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN2O2/c1-16-10(15)6-9-7-4-2-3-5-8(7)13-11(12)14-9/h2-5H,6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEOYDUXSJNXBND-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=NC(=NC2=CC=CC=C21)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Methyl 4-[(quinolin-8-ylsulfanyl)methyl]benzoate](/img/structure/B12278284.png)

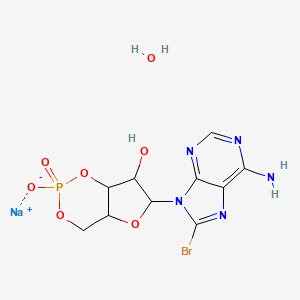
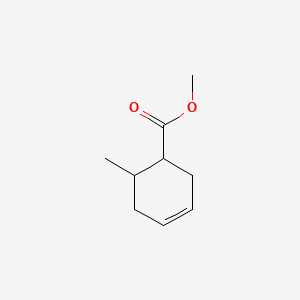
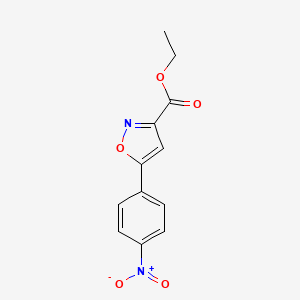
![2-methyl-4-(1H-pyrazol-1-yl)-6-(4-{pyrido[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine](/img/structure/B12278310.png)
![Ethyl [1,3]Dioxolo[4,5-g]quinoline-7-carboxylate](/img/structure/B12278314.png)
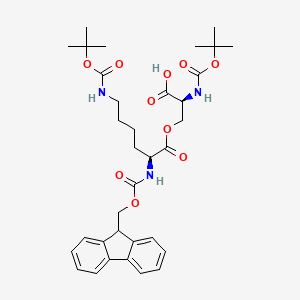
![1,2-Dihexadecanoyl-SN-glycero-3-[bis(phenyl) phosphate]](/img/structure/B12278323.png)

![1-{4-[(5-chloropyrimidin-2-yl)(methyl)amino]piperidin-1-yl}-2-(1H-indol-1-yl)ethan-1-one](/img/structure/B12278351.png)
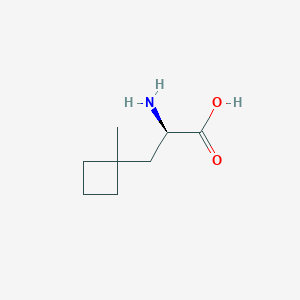
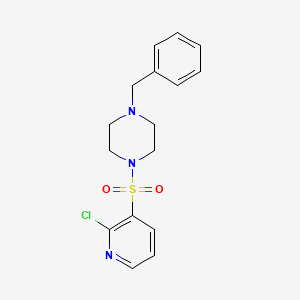
![6-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]azetidine-1-carbonyl}quinoxaline](/img/structure/B12278386.png)
